

# Sulfo-Cy5.5 Azide for Single-Molecule Imaging: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide

Cat. No.: B1433221

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## Introduction

**Sulfo-Cy5.5 Azide** is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for single-molecule imaging and super-resolution microscopy techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM).<sup>[1][2]</sup> Its azide functional group allows for covalent attachment to a wide range of biomolecules through bioorthogonal "click chemistry," enabling precise labeling of proteins, nucleic acids, and glycans for detailed investigation of their dynamics, localization, and interactions at the nanoscale.<sup>[3][4]</sup>

The superior photophysical properties of the Cy5.5 core, including a high extinction coefficient and good quantum yield, result in bright, photostable fluorescence, which is critical for single-molecule detection.<sup>[5]</sup> The sulfonated nature of Sulfo-Cy5.5 enhances its water solubility, making it ideal for labeling biological samples in aqueous environments with minimal nonspecific binding. This document provides detailed application notes and protocols for the use of **Sulfo-Cy5.5 Azide** in single-molecule imaging experiments.

## Data Presentation

### Photophysical and Single-Molecule Performance Properties

The selection of a fluorophore for single-molecule imaging is dictated by its photophysical characteristics, which directly impact the quality of the super-resolution data. Below is a summary of the key properties of Sulfo-Cy5.5 and related cyanine dyes.

Property	Sulfo-Cy5.5	Cy5.5 (representative )	Sulfo-Cy5	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~678 nm	~673-678 nm	~646-647 nm	
Emission Maximum ( $\lambda_{em}$ )	~694 nm	~691-707 nm	~662-663 nm	
Molar Extinction Coefficient ( $\epsilon$ )	~190,000 $\text{cm}^{-1}\text{M}^{-1}$	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield ( $\Phi$ )	Not specified	0.21	0.28	
Photon Yield per switching event (in STORM)	Not specified	~6,000	High	
Duty Cycle (in STORM)	Not specified	~0.007	Low	

Note: The photophysical properties of cyanine dyes can be influenced by the local environment, including solvent, pH, and the presence of thiols in the imaging buffer. The data for Cy5.5 is presented as a close approximation for Sulfo-Cy5.5 due to the identical core chromophore.

## Experimental Protocols

### Protocol 1: Labeling of Proteins with Sulfo-Cy5.5 Azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging

This protocol describes the labeling of alkyne-modified proteins in fixed cells with **Sulfo-Cy5.5 Azide**.

Materials:

- Alkyne-modified cells (e.g., cells metabolically labeled with an alkyne-containing amino acid) on coverslips
- **Sulfo-Cy5.5 Azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Washing buffer (PBS with 0.1% Tween-20)
- Mounting medium for single-molecule imaging

Procedure:

- Cell Culture and Fixation:
  - Culture cells containing alkyne-modified proteins on coverslips.
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Permeabilization:

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Click Reaction:
  - Prepare a fresh stock solution of the catalyst premix: combine  $\text{CuSO}_4$  (final concentration 1 mM) and THPTA (final concentration 5 mM) in water.
  - In a separate tube, prepare the labeling solution by diluting **Sulfo-Cy5.5 Azide** to the desired final concentration (e.g., 1-10  $\mu\text{M}$ ) in PBS.
  - Add the catalyst premix to the **Sulfo-Cy5.5 Azide** solution.
  - Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 5 mM).
  - Immediately apply the reaction mixture to the fixed and permeabilized cells.
  - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
  - Wash the cells extensively with the washing buffer (3-5 times, 5 minutes each) to remove unreacted dye.
  - Wash once with PBS.
  - Mount the coverslip onto a microscope slide using a suitable imaging buffer for STORM.

## Protocol 2: Labeling of Live Cells with **Sulfo-Cy5.5 Azide** via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling live cells expressing cyclooctyne-modified biomolecules with **Sulfo-Cy5.5 Azide**.

Materials:

- Live cells expressing a cyclooctyne-modified biomolecule of interest

- **Sulfo-Cy5.5 Azide**

- Cell culture medium
- Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

Procedure:

- Cell Preparation:
  - Culture cells expressing the cyclooctyne-modified biomolecule in a suitable imaging dish.
- Labeling:
  - Prepare a stock solution of **Sulfo-Cy5.5 Azide** in DMSO or water.
  - Dilute the **Sulfo-Cy5.5 Azide** stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10  $\mu$ M).
  - Replace the existing cell culture medium with the labeling medium.
  - Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
- Washing and Imaging:
  - Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
  - Replace with fresh live-cell imaging buffer.
  - The cells are now ready for live-cell single-molecule imaging.

## Protocol 3: Single-Molecule Localization Microscopy (SMLM) - dSTORM Imaging

This protocol outlines a general procedure for performing dSTORM imaging on cells labeled with **Sulfo-Cy5.5 Azide**.

#### Materials:

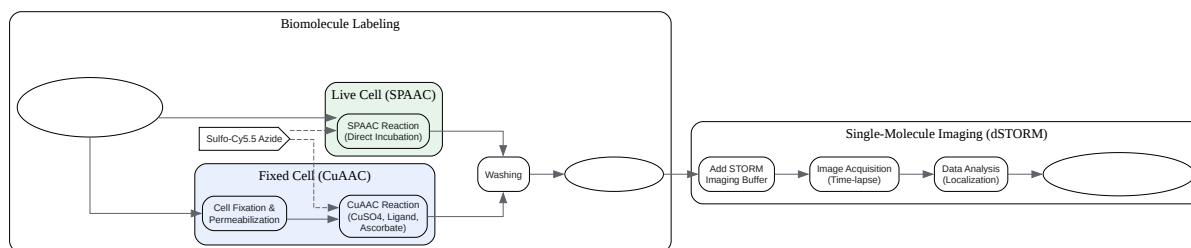
- Labeled sample on a microscope slide
- STORM imaging buffer: A typical buffer contains an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g.,  $\beta$ -mercaptoethanol (BME) or mercaptoethylamine (MEA)) in a buffered solution (e.g., PBS or Tris-HCl). A common recipe is 10% (w/v) glucose, 1% (v/v)  $\beta$ -mercaptoethanol, glucose oxidase, and catalase in PBS. The optimal concentration of the thiol may need to be optimized.
- A microscope equipped for single-molecule imaging (e.g., TIRF microscope) with appropriate laser lines for excitation (e.g., 640-647 nm) and activation (if needed, e.g., 405 nm), and a sensitive EMCCD or sCMOS camera.

#### Procedure:

- Microscope Setup:
  - Mount the sample on the microscope stage.
  - Focus on the sample using a low laser power.
- Image Acquisition:
  - Switch to the STORM imaging buffer.
  - Increase the laser power to induce photoswitching of the Sulfo-Cy5.5 molecules. The goal is to have a sparse subset of molecules in the "on" state in each frame.
  - Acquire a time-lapse series of images (typically 10,000 to 100,000 frames) with a short exposure time (e.g., 10-50 ms).
- Data Analysis:

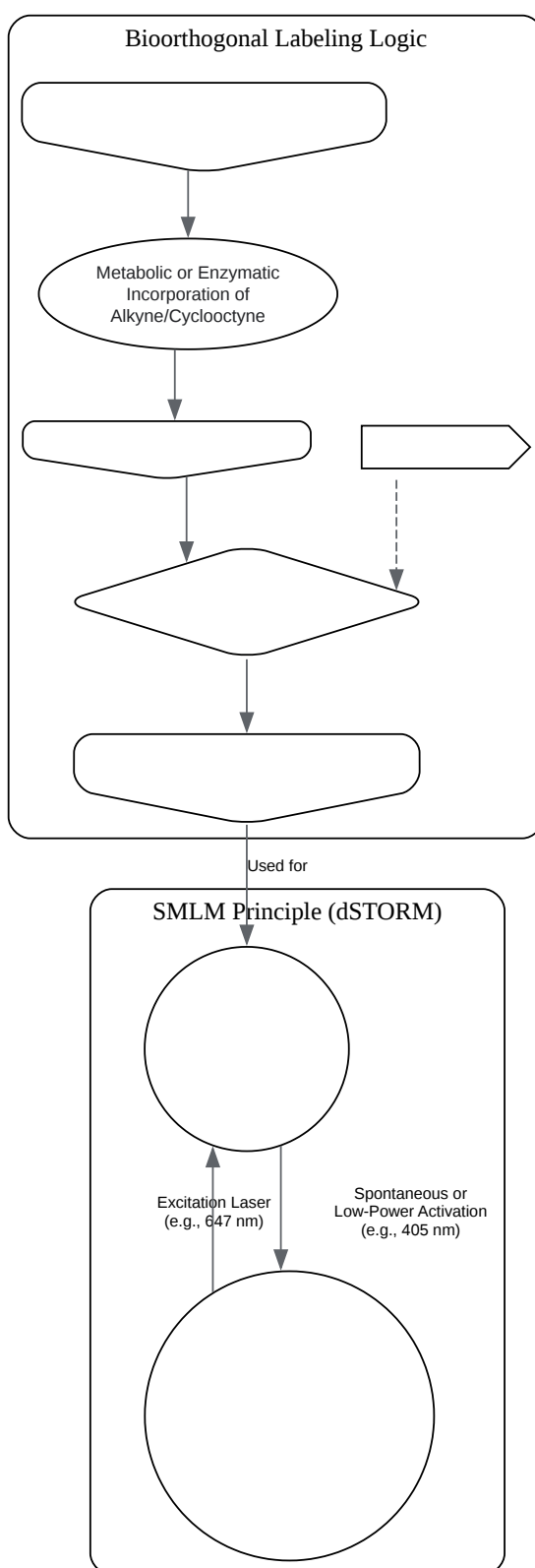
- Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to detect and localize the individual fluorescent events in each frame with high precision.
- Reconstruct the super-resolution image from the list of localizations.
- Perform post-processing steps such as drift correction and filtering of localizations.

## Mandatory Visualization



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Caption: Experimental workflow for single-molecule imaging using **Sulfo-Cy5.5 Azide**.



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Caption: Logical relationships in labeling and single-molecule localization microscopy.



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